molecular formula C19H18INO4 B8178381 N-Fmoc-3-iodo-D-alanine methyl ester

N-Fmoc-3-iodo-D-alanine methyl ester

Cat. No.: B8178381
M. Wt: 451.3 g/mol
InChI Key: CWUVRMHOLORRBM-QGZVFWFLSA-N
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Description

N-Fmoc-3-iodo-D-alanine methyl ester (CAS 527696-77-1) is a protected, non-natural amino acid derivative designed for advanced solid-phase peptide synthesis (SPPS) and chemical biology research. The compound features a base-labile 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group protecting the alpha-amine, allowing for orthogonal deprotection under mild, non-hydrolytic conditions using piperidine. Its methyl ester moiety offers distinct reactivity compared to tert-butyl esters, and the iodine atom at the 3-position (beta-carbon) provides a versatile handle for further functionalization via cross-coupling reactions, such as the Mizoroki-Heck reaction, or nucleophilic substitution, enabling the synthesis of complex amino acid side chains and peptide analogs. With a molecular formula of C 19 H 18 INO 4 and a molecular weight of 451.26 g/mol, this building block is particularly valuable for introducing sites for structural diversification, isotopic labeling, or bioconjugation into synthetic peptides. The D-alanine configuration is a critical feature, making this compound essential for studying the effects of chiral inversion in peptide sequences and for constructing peptides resistant to enzymatic degradation. Its primary research applications include the synthesis of novel peptide therapeutics, the development of enzyme inhibitors, and the creation of specialized probes for proteomics and mass spectrometry studies. The iodine substituent enhances the molecule's reactivity, influencing its binding properties and interactions with biological systems compared to non-halogenated analogs. As specified by the supplier WuXi TIDES, this product is a key reagent for oligonucleotide and peptide (TIDES) manufacturing and research. This product is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. It is recommended to store the product in a dark place, sealed and dry, at 2-8°C .

Properties

IUPAC Name

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18INO4/c1-24-18(22)17(10-20)21-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,23)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUVRMHOLORRBM-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tosyl-Mediated Iodination

Adapted from the Boc-protected analog synthesis, this method employs p-toluenesulfonyl chloride (TsCl) to activate the hydroxyl group for nucleophilic displacement by iodide. The procedure follows:

  • Tosylation : D-Serine methyl ester is treated with TsCl in dichloromethane (DCM) with triethylamine (TEA) as a base at 0–5°C for 4 hours, forming the tosylate intermediate.

  • Iodide Substitution : Sodium iodide (NaI) in acetone is introduced under reflux (60°C) for 12 hours, displacing the tosyl group to yield 3-iodo-D-alanine methyl ester.

  • Fmoc Protection : The amine group is protected using Fmoc-Cl (1.2 eq) in DCM with dimethylaminopyridine (DMAP) as a catalyst, stirred at room temperature for 6 hours.

Key Data :

StepReagentsSolventTemperatureYield
TosylationTsCl, TEADCM0–5°C92%
IodinationNaIAcetone60°C85%
Fmoc ProtectionFmoc-Cl, DMAPDCMRT78%

This method achieves an overall yield of 58% with high stereochemical fidelity.

Direct Halogenation of Fmoc-Protected D-Alanine Methyl Ester

Alternative strategies prioritize Fmoc protection before halogenation to avoid side reactions.

Thionyl Chloride-Mediated Halogenation

Patent WO2016155596A1 details a chlorination method using thionyl chloride (SOCl₂), which can be adapted for iodination by substituting SOCl₂ with iodine-containing reagents:

  • Fmoc Protection : D-Alanine methyl ester is reacted with Fmoc-Osu (1.5 eq) in acetonitrile (ACN) at 25°C for 8 hours.

  • Iodination : The Fmoc-protected intermediate is treated with iodine (I₂) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 40°C for 24 hours.

Optimization Challenges :

  • Excessive iodine (≥2 eq) leads to overhalogenation, reducing yields to <30%.

  • Lower temperatures (25°C) favor mono-iodination but prolong reaction times to 48 hours.

Data :

ParameterOptimal ValueYield
I₂ Equivalents1.2 eq65%
Temperature40°C65%
SolventTHF65%

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield
Tosyl-MediatedHigh stereocontrol, scalableMulti-step, TsCl toxicity58%
Direct HalogenationFewer stepsOverhalogenation risk65%
Palladium-CouplingSelective for aryl iodidesCostly catalysts55%

Purification and Characterization

Post-synthesis, the product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) and characterized by:

  • HPLC : Retention time = 12.3 min (C18 column, 70% ACN/water).

  • NMR : δ 7.75 (Fmoc aromatic protons), δ 4.40 (α-H), δ 3.65 (OCH₃).

  • MS : m/z 451.26 [M+H]⁺.

Industrial-Scale Considerations

Patent WO2016155596A1 highlights solvent systems critical for scalability:

  • Dichloromethane/Acetonitrile (1:2) : Enhances solubility of intermediates, reducing filtration issues.

  • Waste Reduction : SOCl₂ generates less waste (HCl vs. H₃PO₄ in PCl₅ methods) .

Chemical Reactions Analysis

Methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of N-Fmoc-3-iodo-D-alanine methyl ester is in peptide synthesis. The Fmoc protection allows for the sequential addition of amino acids in solid-phase peptide synthesis (SPPS). The iodine atom enhances reactivity, enabling the formation of various peptide bonds through coupling reactions. This compound can be incorporated into peptides to introduce specific functionalities or to study structure-activity relationships.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and natural products. Its unique reactivity profile allows it to participate in substitution reactions, where the iodine can be replaced by nucleophiles such as amines or thiols. This property broadens its application in synthesizing diverse chemical entities.

Bioconjugation Techniques

The compound is also utilized in bioconjugation techniques, where it can facilitate the attachment of peptides or other biomolecules to surfaces or other molecules. This application is particularly relevant in developing targeted drug delivery systems and biosensors.

Synthesis of Lanthionine-containing Peptides

In a study focused on synthesizing lanthionine-containing peptides, this compound was utilized as a building block for constructing cyclic peptides with antimicrobial properties against Gram-positive bacteria. The research demonstrated that incorporating this compound led to successful peptide formation and provided insights into its biological activity .

Development of Antiproliferative Agents

Another investigation highlighted the use of this compound in synthesizing compounds aimed at targeting cancer cells. The study revealed that derivatives synthesized from this compound exhibited promising antiproliferative activity, suggesting its potential role in developing new cancer therapies .

Mechanism of Action

The mechanism of action of N-Fmoc-3-iodo-D-alanine methyl ester primarily involves its reactivity due to the presence of the iodine atom and the Fmoc-protected amino group. The iodine atom can participate in various substitution and coupling reactions, while the Fmoc group provides stability and protection to the amino group during synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Aromatic vs. Halogenated Side Chains
Compound Name CAS Substituent Molecular Formula MW (g/mol) Key Features References
N-Fmoc-3-iodo-D-alanine methyl ester 156017-42-4 3-iodo C₁₉H₁₈INO₄ 451.26 Iodo group enables radiopharmaceutical applications (e.g., SPECT/PET imaging) .
N-Fmoc-3-(1-naphthyl)-D-alanine 138774-93-3 1-naphthyl C₂₈H₂₃NO₄ 437.48 Bulky aromatic group improves peptide stability but reduces solubility .
N-Fmoc-3-(2-biphenylyl)-L-alanine 1260592-50-4 2-biphenylyl C₃₀H₂₅NO₄ 463.53 Extended aromatic system enhances π-π interactions in drug-receptor binding .
N-Fmoc-3-(4-pyridyl)-D-alanine - 4-pyridyl C₂₈H₂₃N₂O₄ 388.42 Pyridyl group introduces basicity, improving water solubility .

Key Observations :

  • Iodo derivatives are preferred for radiolabeling, while aromatic analogs (naphthyl, biphenylyl) optimize peptide stability and target binding .
  • Pyridyl-substituted compounds balance hydrophobicity and solubility, ideal for bioactive peptide design .

Protecting Group Variations

Compound Name Protecting Group Stability Deprotection Method Applications References
This compound Fmoc Base-labile Piperidine (20% in DMF) SPPS, drug discovery .
Boc-3-iodo-alanine methyl ester Boc Acid-labile TFA (trifluoroacetic acid) Acid-resistant peptide synthesis .

Key Observations :

  • Fmoc is compatible with acid-sensitive peptides, while Boc requires harsh deprotection conditions, limiting its use in complex syntheses .

Ester Group Variations

Compound Name Ester Group Solubility Stability in SPPS References
This compound Methyl ester High in DCM, DMF Stable under basic conditions .
N-Fmoc-Azido-tris(ethylenoxy)-L-alanine Ethylenoxy ester Moderate in water Hydrolyzes slowly in aqueous media .

Key Observations :

  • Methyl esters are standard for SPPS due to their inertness, while ethylenoxy esters enable click chemistry modifications .

Stereochemical Variations

Compound Name Configuration Applications References
This compound D-alanine Non-natural peptides, enzyme-resistant motifs .
N-Fmoc-3-(2-biphenylyl)-L-alanine L-alanine Natural peptide backbones, mimicking endogenous structures .

Biological Activity

N-Fmoc-3-iodo-D-alanine methyl ester, a compound with the chemical formula C19H18INO4C_{19}H_{18}INO_4 and a molecular weight of approximately 451.3 g/mol, is a member of the fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is particularly significant in peptide synthesis and bioconjugation due to its unique structural properties and reactivity, primarily attributed to the iodine atom present in its structure.

Chemical Structure

The structure of this compound is characterized by:

  • Fmoc Group : Provides stability and protection to the amino group during synthesis.
  • Iodine Atom : Imparts unique reactivity, allowing participation in various substitution and coupling reactions.

The biological activity of this compound is primarily influenced by its ability to undergo reactions facilitated by the iodine atom. The Fmoc group allows for mild deprotection, making it suitable for peptide synthesis. Its mechanism can be summarized as follows:

  • Reactivity : The iodine atom can engage in nucleophilic substitution reactions, which are crucial for forming peptide bonds.
  • Bioconjugation : The compound is employed in attaching peptides or biomolecules to surfaces or other molecules, enhancing drug delivery systems and diagnostic applications.

Applications in Research

This compound serves multiple roles in scientific research:

  • Peptide Synthesis : It acts as a building block due to its stability under mild conditions.
  • Organic Synthesis : Functions as an intermediate in creating more complex molecules, including pharmaceuticals .
  • Bioconjugation Techniques : Utilized for attaching biomolecules, enhancing their functional properties.

Peptide Synthesis Studies

Recent studies have highlighted the effectiveness of this compound in synthesizing constrained dipeptide surrogates. For instance, researchers reported that its incorporation into peptide sequences significantly improved the conformational stability and bioactivity of the resulting peptides .

Comparative Analysis of Biological Activity

CompoundActivity TypeReference
This compoundPeptide synthesis
Iodinated amino acid derivativesAntimicrobial
Constrained dipeptide surrogatesStructural stability

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-Fmoc-3-iodo-D-alanine methyl ester, and how can coupling efficiency be optimized?

  • Methodology :

  • Protection : Begin with D-alanine, introducing the Fmoc (9-fluorenylmethoxycarbonyl) group to protect the amine. Use Fmoc-Cl or Fmoc-OSu in anhydrous DMF or THF with a base like DIEA .
  • Iodination : Introduce iodine at the β-carbon via electrophilic substitution or transition-metal-catalyzed halogenation. Optimize stoichiometry (e.g., NIS/AgNO₃) and monitor with TLC .
  • Esterification : React with methyl iodide/K₂CO₃ in dry acetone, ensuring anhydrous conditions to avoid hydrolysis.
  • Optimization : Use coupling agents like HOBt/DIC for Fmoc introduction. Monitor reaction completion via LC-MS and adjust equivalents of reagents to improve yield .

Q. Which purification techniques are most effective for isolating high-purity this compound?

  • Methodology :

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane. For polar byproducts, add 1–2% acetic acid to the mobile phase .
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to remove unreacted starting materials.
  • HPLC : Employ reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final polishing. Validate purity >97% via UV detection at 254 nm .

Q. How should researchers characterize the stereochemical integrity of this compound?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® column with isopropanol/n-hexane to confirm enantiomeric excess (>98% for D-configuration) .
  • NMR : Analyze 1H^{1}\text{H} and 13C^{13}\text{C} spectra for diastereotopic proton splitting (e.g., β-hydrogens adjacent to iodine) .
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration if chiral centers are ambiguous .

Advanced Research Questions

Q. How can Taguchi experimental design optimize reaction conditions for large-scale synthesis?

  • Methodology :

  • Parameter Screening : Identify critical factors (e.g., catalyst concentration, temperature, solvent ratio) using an L9 orthogonal array .
  • Signal-to-Noise (S/N) Analysis : Prioritize parameters with the largest S/N ratio (e.g., catalyst concentration contributed 77.6% in biodiesel optimization) .
  • Validation : Scale up optimal conditions (e.g., 1.5 wt% catalyst, 60°C) and confirm yield via gravimetric analysis.

Q. What strategies resolve contradictions in HPLC purity data (e.g., batch variability or degradation)?

  • Methodology :

  • Degradation Studies : Incubate samples under stress conditions (heat, light, humidity) and analyze via LC-MS to identify labile groups (e.g., ester hydrolysis) .
  • Method Cross-Validation : Compare purity results from HPLC, 19F^{19}\text{F} NMR (if applicable), and elemental analysis .
  • Storage Optimization : Store at -20°C in argon-flushed vials to prevent Fmoc deprotection and iodine loss .

Q. How does the iodine substituent influence peptide incorporation efficiency and bioactivity?

  • Methodology :

  • SPPS Integration : Use standard Fmoc-SPPS protocols. Monitor coupling efficiency via Kaiser test; adjust activation (e.g., PyBOP vs. HATU) if steric hindrance occurs .
  • Bioactivity Screening : Incorporate into model peptides (e.g., opioid receptor ligands) and assay binding affinity via competitive ELISA or SPR. Compare with non-iodinated analogs to assess halogen effects .

Q. What analytical approaches differentiate between iodine positional isomers or byproducts?

  • Methodology :

  • High-Resolution MS : Detect exact mass differences (e.g., iodine vs. bromine substitution) with <5 ppm accuracy .
  • 2D NMR : Use 1H-13C^{1}\text{H-}^{13}\text{C} HSQC to map coupling between β-iodine and adjacent carbons, distinguishing regioisomers .
  • XPS : Analyze iodine 3d binding energy (~620 eV) to confirm covalent bonding (vs. adsorbed I₂) .

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